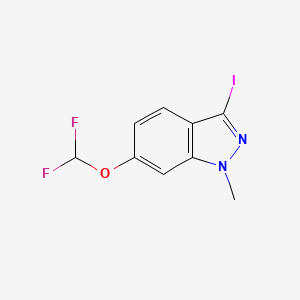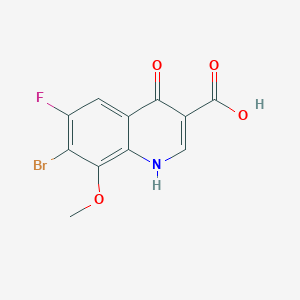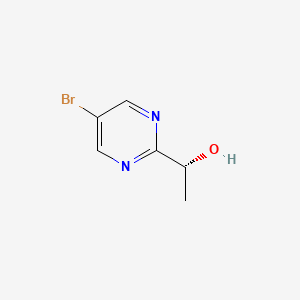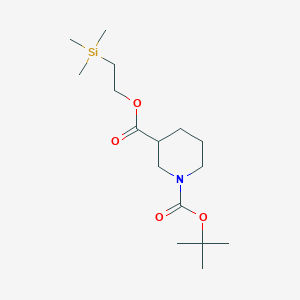![molecular formula C26H35ClN2O B13096415 (8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N'-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide](/img/structure/B13096415.png)
(8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N'-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N’-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities. This compound features a unique structure with multiple chiral centers, a chlorophenyl group, and a hydroxycarboximidamide moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N’-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, introduction of the chlorophenyl group, and the final hydroxycarboximidamide functionalization. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to maintain consistency and high purity of the final product.
化学反応の分析
Types of Reactions
The compound (8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N’-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
Medically, this compound has potential therapeutic applications due to its bioactivity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound’s properties can be harnessed for the production of specialty chemicals, agrochemicals, and materials with specific functionalities.
作用機序
The mechanism of action of (8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N’-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological responses. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Similar compounds include other cyclopenta[a]phenanthrene derivatives with different substituents, such as:
- (8S,9S,10R,13S,14S,17S)-2-(4-chlorophenyl)-N’-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide
- (8S,9S,10R,13S,14S,17S)-2-(3-bromophenyl)-N’-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide
Uniqueness
The uniqueness of (8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N’-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide lies in its specific stereochemistry and the presence of the chlorophenyl and hydroxycarboximidamide groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C26H35ClN2O |
|---|---|
分子量 |
427.0 g/mol |
IUPAC名 |
(8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N'-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide |
InChI |
InChI=1S/C26H35ClN2O/c1-25-13-12-22-20(21(25)10-11-23(25)24(28)29-30)9-8-18-7-6-17(15-26(18,22)2)16-4-3-5-19(27)14-16/h3-5,8,14,17,20-23,30H,6-7,9-13,15H2,1-2H3,(H2,28,29)/t17?,20-,21-,22-,23+,25-,26-/m0/s1 |
InChIキー |
CBVQECCIKPTDJK-WDRXMICMSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2/C(=N/O)/N)CC=C4[C@@]3(CC(CC4)C5=CC(=CC=C5)Cl)C |
正規SMILES |
CC12CCC3C(C1CCC2C(=NO)N)CC=C4C3(CC(CC4)C5=CC(=CC=C5)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13096337.png)



![4-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096371.png)



![8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one](/img/structure/B13096405.png)




